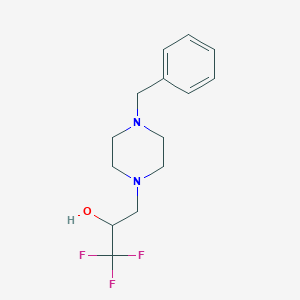

3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol

Description

3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol featuring a benzylpiperazine substituent. Its molecular formula is C₁₄H₁₈F₃N₂O, with a molecular weight of 302.30 g/mol. The compound combines a trifluoropropanol backbone with a 4-benzylpiperazine moiety, which confers unique electronic and steric properties. While direct synthesis details are sparse in the provided evidence, its structural analogs (e.g., cinnoline derivatives and trifluoropropanol-containing compounds) suggest synthetic routes involving aminomethylation or nucleophilic substitution .

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c15-14(16,17)13(20)11-19-8-6-18(7-9-19)10-12-4-2-1-3-5-12/h1-5,13,20H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEONBQBQCKUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-benzylpiperazine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the trifluoromethyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropanone.

Reduction: Formation of 3-(4-Benzylpiperazin-1-yl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoropropanol moiety can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of endogenous ligands, facilitating binding to receptors.

Comparison with Similar Compounds

Comparative Data Table

Research Implications

The target compound’s combination of benzylpiperazine and trifluoropropanol groups offers a balance between polarity and lipophilicity, making it a candidate for medicinal chemistry (e.g., CNS targets). However, its discontinuation in commercial catalogs () highlights challenges in synthesis or stability. Structural analogs with halogen substituents or alternative cores (e.g., cinnoline) provide insights into optimizing bioactivity and physicochemical properties .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic compound characterized by a piperazine ring substituted with a benzyl group and a trifluoropropanol moiety. This unique structure confers distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the following chemical structure:

- Molecular Formula : C14H19F3N2O

- CAS Number : 478050-24-7

The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine ring mimics endogenous ligands, facilitating receptor binding. The trifluoropropanol moiety contributes to the compound's metabolic stability and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits potential pharmacological effects, particularly in the following areas:

- CNS Activity : Investigated for its role in modulating neurotransmitter systems.

- Antitumor Activity : Potential applications in cancer treatment through inhibition of specific kinases such as PLK4.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways associated with cancer cell proliferation. For instance:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Study A | HeLa | Inhibition of cell growth at 10 µM |

| Study B | MCF7 | Induction of apoptosis at 5 µM |

These findings suggest that the compound may possess antitumor properties by disrupting normal cell cycle progression.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

- Receptor Binding : Interaction with serotonin and dopamine receptors has been noted.

- Enzyme Inhibition : Acts as an inhibitor for specific kinases involved in cell cycle regulation.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Case Study 1 : A study involving animal models indicated that administration of the compound resulted in reduced tumor size in xenograft models.

- Case Study 2 : Clinical trials exploring its efficacy as a CNS agent showed promise in treating anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)propan-1-amine | Structure | Moderate CNS activity |

| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Structure | Anticancer properties |

The trifluoropropanol moiety in our compound enhances its metabolic stability compared to others.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoropropanol derivatives can be prepared by reacting a trifluoromethyl ketone with a benzylpiperazine precursor under acidic or basic conditions. describes a similar synthesis using (R)-1,1,1-trifluoropropan-2-ol and β-carboline-3-carboxylic acid via esterification . Optimization involves adjusting solvent polarity (e.g., chloroform or DMF), temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents. Purity is confirmed by melting point analysis (e.g., 239–241°C) and optical rotation measurements to verify enantiomeric excess .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is critical. The trifluoromethyl group’s electron density and piperazine ring conformation are analyzed for bond angles and torsional strain. For example, SHELXL refines high-resolution data to resolve positional disorder in the benzyl or trifluoromethyl groups. Hydrogen bonding networks (e.g., between the hydroxyl group and adjacent atoms) are mapped to confirm stability .

Advanced Research Questions

Q. What mechanistic insights explain the stability of trifluoropropanol derivatives under superacid conditions?

- Methodological Answer : Superacid media (e.g., HF/SbF₅) protonate hydroxyl and amine groups, forming dicationic species. shows that 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol forms a stable dication (A) with a protonated hydroxyl (δH = 9.72 ppm) and ammonium group (δH = 1.84 ppm). Stability is attributed to resonance stabilization of the phenonium ion and electrostatic interactions. ¹H/¹³C NMR and DFT calculations validate the proposed intermediates .

Q. How does the compound’s stereochemistry influence binding selectivity at GABAA/Bz receptors?

- Methodological Answer : Enantiomers of trifluoropropanol derivatives exhibit distinct receptor affinities. For instance, (R)- and (S)-enantiomers of β-carboline-3-carboxylates ( ) show opposite optical rotations and binding profiles. Radioligand displacement assays (e.g., using [³H]flunitrazepam) quantify subtype selectivity (α1 vs. α5 subunits). Molecular docking studies (e.g., AutoDock Vina) model interactions between the trifluoromethyl group and hydrophobic receptor pockets .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : ADMET prediction tools (e.g., SwissADME, pkCSM) evaluate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to targets like CETP ( ), where polar interactions with Glu272 and His98 are critical for inhibition .

Q. How can discrepancies in spectroscopic data during reaction monitoring be resolved?

- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected peaks or m/z ratios) are addressed via tandem MS/MS fragmentation and 2D-NMR (COSY, HSQC). For example, identifies a stable dication despite initial phenonium ion expectations. High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹⁸O) clarify intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.